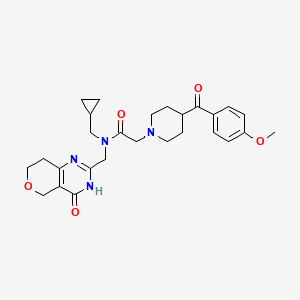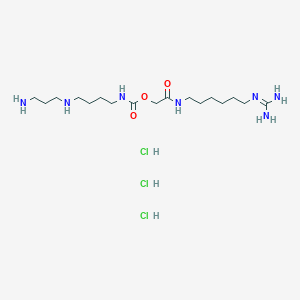
Tresperimus trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tresperimus induces tolerance after short-term treatment in a fully major histocompatibility mismatched rat cardiac allograft model.
Aplicaciones Científicas De Investigación
1. Bone Marrow Transplantation and Graft-Versus-Host Disease Prevention
Tresperimus trihydrochloride has been studied for its immunosuppressive properties, particularly in the context of allogeneic bone marrow transplantation. It demonstrates effectiveness in preventing lethal graft-versus-host disease (GvHD) following transplantation in mice. A study by El Marsafy, Dutartre, and Gluckman (2001) found that at lower doses, tresperimus supports normal myelopoiesis, erythropoiesis, and megakaryopoiesis in cultured CD34+ cord blood stem cells, indicating its potential in supporting bone marrow transplant procedures and preventing GvHD (El Marsafy, Dutartre, & Gluckman, 2001).
2. Tolerance Induction in Transplants
Simpson (2001) highlighted that tresperimus induces transplant tolerance, distinct from traditional immunosuppressive drugs. It achieves this through a mechanism involving the induction of donor-specific tolerance without impairing immunity against third-party antigens. This quality makes tresperimus a promising agent in the transition from standard immunosuppression to tolerance induction in transplant medicine (Simpson, 2001).
3. Immunosuppressive Mechanisms and Clinical Trials
Tresperimus, an analogue of 15-deoxyspergualin, has been examined for its immunosuppressive activity and potential in clinical applications. Studies by El Marsafy, Dutartre, and Gluckman (2002) and others have provided insights into its effectiveness in various transplant models and its role in supporting hematopoiesis and clonogenic potential of CD34+ cells. Clinical trials have been ongoing to assess its role in preventing transplant rejection and graft-versus-host disease (El Marsafy, Dutartre, & Gluckman, 2002).
4. Local Administration in Autoimmune Uveoretinitis
Bousquet et al. (2011) investigated the efficiency of tresperimus in experimental autoimmune uveoretinitis (EAU) when administered locally. The study demonstrated that tresperimus significantly reduced inflammation and retinal damage in EAU, highlighting its potential as an immunosuppressive agent in managing intraocular inflammation (Bousquet et al., 2011).
5. Interaction with Heat Shock Proteins
Komesli, Dumas, and Dutartre (1999) explored the interaction of tresperimus with heat shock protein Hsc70. While tresperimus and its analogues showed the ability to bind Hsc70, the study suggested that its immunosuppressant effects might not be directly mediated through this interaction, indicating a complex mechanism of action (Komesli, Dumas, & Dutartre, 1999).
Propiedades
Número CAS |
160678-11-5 |
|---|---|
Nombre del producto |
Tresperimus trihydrochloride |
Fórmula molecular |
C17H40Cl3N7O3 |
Peso molecular |
496.9 |
Nombre IUPAC |
2-((6-guanidinohexyl)amino)-2-oxoethyl (4-((3-aminopropyl)amino)butyl)carbamate trihydrochloride |
InChI |
InChI=1S/C17H37N7O3.3ClH/c18-8-7-10-21-9-5-6-13-24-17(26)27-14-15(25)22-11-3-1-2-4-12-23-16(19)20;;;/h21H,1-14,18H2,(H,22,25)(H,24,26)(H4,19,20,23);3*1H |
Clave InChI |
ROUJFTXNBSKUBV-UHFFFAOYSA-N |
SMILES |
O=C(OCC(NCCCCCCNC(N)=N)=O)NCCCCNCCCN.[H]Cl.[H]Cl.[H]Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Tresperimus trihydrochloride; Tresperimus HCl; LF08-0299 trihydrochloride; LF 08-0299 trihydrochloride; LF-08-0299 trihydrochloride; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



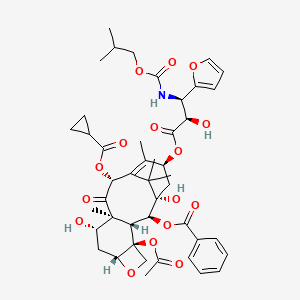
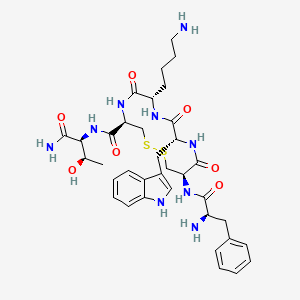
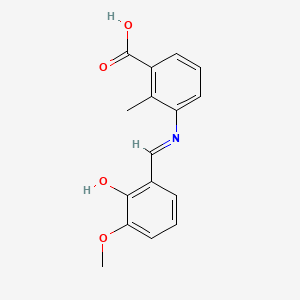
![1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide](/img/structure/B611399.png)
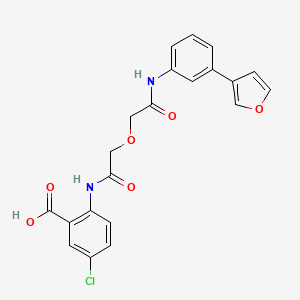

![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Yl {(2s,3r)-4-[({2-[(1-Cyclopentylpiperidin-4-Yl)amino]-1,3-Benzothiazol-6-Yl}sulfonyl)(2-Methylpropyl)amino]-3-Hydroxy-1-Phenylbutan-2-Yl}carbamate](/img/structure/B611404.png)
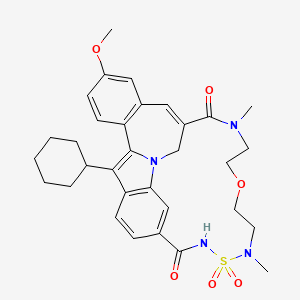
![4-(2-chloro-4-fluorophenyl)-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B611407.png)
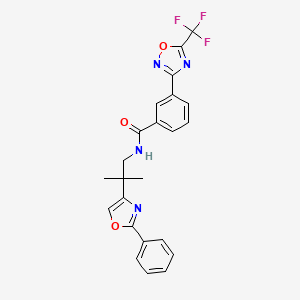
![2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-N-[(2,4-dimethylphenyl)-phenylmethyl]acetamide](/img/structure/B611410.png)
